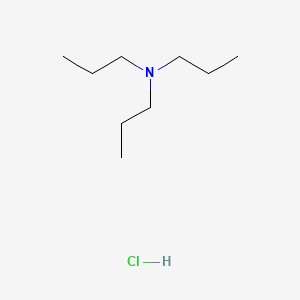

Tripropylammonium chloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

14488-44-9 |

|---|---|

Molecular Formula |

C9H22ClN |

Molecular Weight |

179.73 g/mol |

IUPAC Name |

N,N-dipropylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H21N.ClH/c1-4-7-10(8-5-2)9-6-3;/h4-9H2,1-3H3;1H |

InChI Key |

BMXILUZRCXPKOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CCC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tripropylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropylammonium (B8586437) chloride, a quaternary ammonium (B1175870) salt, is a versatile compound with significant applications in organic synthesis, particularly as a phase transfer catalyst. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its catalytic activity. Spectroscopic data and safety information are also presented to offer a complete profile for researchers and drug development professionals.

Core Chemical Properties

Tripropylammonium chloride is the hydrochloride salt of the tertiary amine, tripropylamine (B89841). It is a white to off-white solid that is hygroscopic. Its structure consists of a central nitrogen atom bonded to three propyl groups and one hydrogen atom, with a chloride counterion.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its parent amine, tripropylamine, is presented in Table 1. While some specific physical constants for this compound are not widely reported, the properties of the parent amine provide a useful reference.

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| Synonyms | Tri-n-propylammonium chloride, N,N-Dipropyl-1-propanamine hydrochloride | [1] |

| CAS Number | 14488-44-9 | [1][2] |

| Molecular Formula | C₉H₂₂ClN | [1][2] |

| Molecular Weight | 179.73 g/mol | [1][2] |

| Appearance | Solid (hygroscopic) | [2] |

| Melting Point | Data not available for this compound. For tetrapropylammonium (B79313) chloride: 240-242 °C. | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| pKa of Parent Amine (Tripropylamine) | ~10.65 - 10.82 | - |

| Solubility | Expected to be soluble in polar solvents such as water, methanol, and ethanol (B145695); sparingly soluble in nonpolar organic solvents. | - |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl groups and the N-H proton. The propyl groups would exhibit a triplet for the terminal methyl protons, a sextet for the central methylene (B1212753) protons, and a triplet for the methylene protons adjacent to the nitrogen. The N-H proton signal would likely be a broad singlet.

¹³C NMR: The carbon NMR spectrum would show three distinct signals for the three different carbon environments in the propyl chains.

FTIR: The infrared spectrum would be characterized by C-H stretching and bending vibrations from the propyl groups. A broad absorption band in the region of 2400-2800 cm⁻¹ would be indicative of the N-H stretching vibration in the ammonium salt.

Synthesis and Purification

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction between tripropylamine and hydrochloric acid.[2] This exothermic reaction is typically performed at ambient temperatures and can yield a high-purity product upon crystallization.[2]

Materials:

-

Tripropylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether (or other suitable non-polar solvent for precipitation)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a known amount of tripropylamine in a minimal amount of a suitable solvent in which the starting amine is soluble but the final salt is not (e.g., diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of concentrated hydrochloric acid dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 20°C.

-

As the HCl is added, a white precipitate of this compound will form.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted tripropylamine.

-

Dry the product under vacuum to remove residual solvent.

Purification by Recrystallization

If the synthesized this compound requires further purification, recrystallization is an effective method. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., a mixture of ethanol and diethyl ether, or isopropanol)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In an Erlenmeyer flask, add the crude this compound.

-

Add a small amount of the chosen recrystallization solvent and gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

-

After the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Applications in Organic Synthesis: Phase Transfer Catalysis

This compound is an effective phase transfer catalyst (PTC).[2] PTCs facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[3] The catalyst, a quaternary ammonium salt, forms an ion pair with an anion from the aqueous phase, making it soluble in the organic phase where it can then react with the organic substrate.[3][4]

Mechanism of Phase Transfer Catalysis

The general mechanism for phase transfer catalysis involving a quaternary ammonium salt like this compound is illustrated below.

Caption: Mechanism of Phase Transfer Catalysis.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for preparing ethers from an alcohol and an alkyl halide. When the alcohol is deprotonated to form an alkoxide, which is often soluble in an aqueous or alcoholic phase, and the alkyl halide is in an organic phase, a phase transfer catalyst like this compound can significantly accelerate the reaction.

Caption: Workflow for Williamson Ether Synthesis.

Safety and Handling

This compound should be handled with care in a well-ventilated area.[5] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] As it is hygroscopic, it should be stored in a tightly sealed container in a cool, dry place.[5] In case of contact with eyes or skin, rinse immediately with plenty of water.[5]

Conclusion

This compound is a valuable quaternary ammonium salt with key applications as a phase transfer catalyst in organic synthesis. Its straightforward synthesis and effectiveness in promoting reactions between immiscible reactants make it a useful tool for researchers in both academic and industrial settings, including drug development. Understanding its chemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use.

References

An In-depth Technical Guide to the Molecular Structure of Tripropylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of tripropylammonium (B8586437) chloride. The information is presented to be a valuable resource for professionals in research, science, and drug development.

Molecular Structure and Properties

Tripropylammonium chloride is a quaternary ammonium (B1175870) salt with the chemical formula C₉H₂₂ClN.[1][2] It is composed of a positively charged tripropylammonium cation and a negatively charged chloride anion.

1.1. Tripropylammonium Cation

The central nitrogen atom in the tripropylammonium cation is bonded to three propyl groups and one hydrogen atom. This arrangement results in a tetrahedral geometry around the nitrogen atom, consistent with sp³ hybridization, with bond angles approximating 109.5°.[1]

1.2. Chloride Anion

The chloride anion (Cl⁻) is a single chlorine atom that has gained an electron, resulting in a negative charge. In the solid state of this compound, this anion is held in the crystal lattice through electrostatic interactions with the positively charged tripropylammonium cations.

1.3. Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₂₂ClN |

| Molecular Weight | 179.73 g/mol [1][2] |

| Appearance | White to off-white solid[3] |

| Solubility | Soluble in water and various organic solvents.[4] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air).[3] |

1.4. Structural Data

As of the latest literature review, a definitive crystal structure for this compound has not been published in publicly accessible databases. Therefore, precise, experimentally determined bond lengths, bond angles, and crystal lattice parameters are not available. However, based on data from closely related compounds like diisopropylammonium chloride, the following table provides estimated values for the tripropylammonium cation.[5]

| Parameter | Estimated Value |

| C-N Bond Length | ~1.50 Å |

| C-C Bond Length | ~1.52 Å |

| C-H Bond Length | ~1.09 Å |

| N-H Bond Length | ~1.02 Å |

| C-N-C Bond Angle | ~109.5° |

| C-C-C Bond Angle | ~109.5° |

| H-C-H Bond Angle | ~109.5° |

Note: These are estimated values and should be treated with caution. Definitive values can only be obtained through experimental determination via techniques such as X-ray crystallography.

Experimental Protocols

2.1. Synthesis of this compound

The most common method for synthesizing this compound is through the neutralization reaction of tripropylamine (B89841) with hydrochloric acid.[6]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reactants: Dissolve a known molar amount of tripropylamine in a suitable solvent, such as diethyl ether or ethanol.

-

Reaction: Cool the tripropylamine solution in an ice bath. Slowly add an equimolar amount of concentrated hydrochloric acid dropwise from the dropping funnel with continuous stirring. The reaction is exothermic.

-

Precipitation: As the reaction proceeds, this compound will precipitate out of the solution as a white solid.

-

Isolation: After the addition of hydrochloric acid is complete, continue stirring for an additional 30 minutes. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting material.

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature to remove any residual solvent.

References

- 1. This compound (14488-44-9) for sale [vulcanchem.com]

- 2. Tripropyl-ammonium-chlorid | C9H22ClN | CID 13908426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. CAS 5197-87-5: Benzyl Tripropyl Ammonium Chloride [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound|C9H22ClN|Research Chemical [benchchem.com]

Tripropylammonium Chloride: A Comprehensive Technical Guide for Researchers

CAS Number: 14488-44-9

This technical guide provides an in-depth overview of tripropylammonium (B8586437) chloride, a quaternary ammonium (B1175870) salt with significant applications in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details its physicochemical properties, synthesis, and key applications, including its role as a phase transfer catalyst and as a precursor to oxidizing agents.

Physicochemical Properties

Tripropylammonium chloride is a hygroscopic solid at room temperature. Its molecular structure consists of a central nitrogen atom bonded to three propyl groups, with a chloride counterion. The geometry around the nitrogen atom is tetrahedral, consistent with sp³ hybridization.[1]

| Property | Value |

| CAS Number | 14488-44-9 |

| Molecular Formula | C₉H₂₂ClN |

| Molecular Weight | 179.73 g/mol [1][2] |

| IUPAC Name | N,N-dipropylpropan-1-amine hydrochloride[1] |

| Canonical SMILES | CCCN(CCC)CCC.Cl[1] |

| Appearance | Solid (hygroscopic)[1] |

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of tripropylamine (B89841) with hydrochloric acid.[1] This exothermic reaction is typically carried out at ambient temperatures and can be performed without an organic solvent, aligning with green chemistry principles.[1]

Experimental Protocol: Representative Synthesis

Materials:

-

Tripropylamine (C₉H₂₁N)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Diethyl ether (or other suitable non-polar solvent for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar amount of tripropylamine in a minimal amount of a suitable solvent or use it neat.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add an equimolar amount of concentrated hydrochloric acid dropwise while stirring vigorously.

-

After the addition is complete, continue stirring at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Dry the purified this compound in a desiccator under vacuum.

Disclaimer: This is a representative protocol based on general chemical principles. Actual reaction conditions, such as solvent choice, temperature, and reaction time, may need to be optimized.

Applications in Chemical Synthesis

Phase Transfer Catalysis

This compound is an effective phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases, such as an aqueous and an organic phase.[1] This is particularly useful in the synthesis of pharmaceutical intermediates and other fine chemicals.[1] For instance, it can be employed in the synthesis of oxetane (B1205548) compounds by enabling the dehydrohalogenation of 3-halo-1-propanol derivatives.[1]

The tripropylammonium cation pairs with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate. After the reaction, the cation can return to the aqueous phase to repeat the cycle.

Precursor for Oxidizing Agents

This compound serves as a precursor for the synthesis of tripropylammonium fluorochromate (TriPAFC), a potent and selective oxidizing agent.[1] TriPAFC is particularly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Materials:

-

Chromium(VI) oxide (CrO₃)

-

Hydrofluoric acid (HF, 40% aqueous solution)

-

Tripropylamine (C₉H₂₁N)

-

Water

-

Beaker

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a beaker, dissolve chromium(VI) oxide in water.

-

Carefully add hydrofluoric acid to the chromium(VI) oxide solution while stirring.

-

Cool the mixture in an ice bath.

-

Slowly add tripropylamine to the cooled solution with continuous stirring.

-

An orange solid of tripropylammonium fluorochromate will precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a suitable organic solvent.

-

Dry the product under vacuum.

Disclaimer: This protocol involves the use of highly corrosive and toxic reagents (Chromium(VI) oxide and hydrofluoric acid). It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Data

Expected ¹H NMR Spectral Features:

-

A triplet corresponding to the methyl protons (-CH₃).

-

A multiplet (sextet) for the methylene (B1212753) protons adjacent to the methyl groups (-CH₂-CH₃).

-

A multiplet (triplet) for the methylene protons adjacent to the nitrogen atom (N-CH₂-).

-

A broad singlet for the ammonium proton (N-H⁺).

Expected FT-IR Spectral Features:

-

C-H stretching vibrations for the propyl groups in the region of 2800-3000 cm⁻¹.

-

N-H stretching vibration for the ammonium group, likely a broad band around 3000-3300 cm⁻¹.

-

C-H bending vibrations in the region of 1300-1500 cm⁻¹.

-

C-N stretching vibrations.

This technical guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

A Technical Guide to the Solubility of Tripropylammonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropylammonium (B8586437) chloride, a quaternary ammonium (B1175870) salt, sees utility in various chemical applications, including as a phase transfer catalyst and in the synthesis of organic compounds.[1][2] A fundamental understanding of its solubility in organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of tripropylammonium chloride, consolidating available qualitative data. Due to the limited availability of specific quantitative solubility data in public literature, this document also furnishes a detailed experimental protocol for the gravimetric determination of solubility, enabling researchers to generate precise data for their specific solvent systems. A structured table is provided for the systematic recording of these experimental findings. Furthermore, a logical workflow for solubility determination is presented visually using a Graphviz diagram.

Introduction

Qualitative Solubility Profile:

Based on the behavior of similar compounds, the following qualitative solubility profile for this compound is expected:

-

High Solubility: in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).[3]

-

Moderate to Low Solubility: in solvents of intermediate polarity (e.g., acetone, acetonitrile, chloroform).[3]

-

Insoluble or Sparingly Soluble: in nonpolar solvents (e.g., hexane, toluene, diethyl ether).[3]

It is important to note that for a related compound, triethylamine (B128534) hydrochloride, it is reported to be "very soluble" in ethanol (B145695) and chloroform.[3] While this provides some context, experimental verification for this compound is essential.

Quantitative Solubility Data

Publicly available, peer-reviewed quantitative solubility data for this compound in a wide range of organic solvents is sparse. To facilitate a direct comparison of solubility across different solvents and temperatures, the following table is provided for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) | Method of Determination | Reference |

| e.g., Methanol | 25 | Gravimetric | [Your Data] | ||

| e.g., Acetone | 25 | Gravimetric | [Your Data] | ||

| e.g., Dichloromethane | 25 | Gravimetric | [Your Data] | ||

| e.g., Toluene | 25 | Gravimetric | [Your Data] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used gravimetric method for determining the solubility of a solid in a liquid.

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest (high purity)

-

Analytical balance (± 0.0001 g)

-

Thermostated shaker or water bath with temperature control (± 0.1 °C)

-

Sealed glass vials (e.g., screw-cap vials with PTFE septa)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Pre-weighed glass vials for aliquots

-

Drying oven or vacuum oven

3.2. Experimental Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known mass or volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.[3]

-

Equilibration: Place the sealed vials in a thermostated shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for at least 1-2 hours while maintaining the constant experimental temperature.[3]

-

Sampling and Filtration: Carefully withdraw a known mass or volume of the clear supernatant (the saturated solution) using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any undissolved solid particles. Record the exact mass of the aliquot.

-

Solvent Evaporation: Place the vial containing the filtered aliquot in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Continue drying until a constant mass of the residue (the dissolved this compound) is achieved.

-

Mass Determination: Accurately weigh the vial containing the dry residue.

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100

where the mass of the solvent is the total mass of the aliquot minus the mass of the residue.

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

Factors Influencing Solubility

Several key factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: As an ionic compound, it is generally more soluble in polar solvents that can effectively solvate the cation and anion.[3]

-

Temperature: For most solid solutes, solubility tends to increase with increasing temperature, as dissolution is often an endothermic process.[4] However, this relationship must be determined experimentally for each specific solvent-solute system.[3]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can impact solubility. The chloride anion can act as a hydrogen bond acceptor.[3]

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not widely published, its properties as a tertiary ammonium salt suggest a strong preference for polar solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable framework for their determination. A systematic approach to measuring and recording solubility data will greatly benefit the scientific community by enhancing the understanding and application of this versatile compound in research and development.

References

A Technical Guide to the Hygroscopic Nature of Tripropylammonium Chloride for Researchers and Drug Development Professionals

Abstract

Introduction

Tripropylammonium (B8586437) chloride, a quaternary ammonium (B1175870) salt, is recognized for its utility in various chemical processes.[1][2] Its applications include serving as a phase transfer catalyst in organic synthesis and as a precursor for other chemical compounds.[1][2] In the context of pharmaceutical development, such compounds are often investigated for their role in synthesizing active pharmaceutical ingredients (APIs) and intermediates.[1][3]

A key characteristic of many quaternary ammonium salts is their hygroscopic nature.[4][5] This property, the ability to attract and hold water molecules from the surrounding environment, can significantly impact the material's physical and chemical stability, handling, and performance. For drug development professionals, understanding and quantifying the hygroscopicity of a compound is critical for formulation development, packaging, and storage to prevent degradation and ensure product efficacy.

This guide consolidates the available physicochemical data for tripropylammonium chloride and presents detailed experimental protocols for determining its hygroscopic properties, including moisture sorption isotherms, critical relative humidity (CRH), and deliquescence point.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. It is characterized as a white, crystalline solid that is soluble in water and acetone.[5][6] Its hygroscopic nature is consistently noted in safety data sheets and chemical supplier information, necessitating storage in a dry, inert atmosphere.[5][6][7]

| Property | Value | Reference |

| Molecular Formula | C₉H₂₂ClN | [1][8][9] |

| Molecular Weight | 179.73 g/mol | [1][8][9] |

| CAS Number | 14488-44-9 | [1][9] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in water and acetone | [5][6] |

| Stability | Stable under normal conditions, but hygroscopic | [5][7] |

| Storage | Keep in a dry, cool, and well-ventilated place under an inert atmosphere. Protect from moisture. | [5][7] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The primary and most direct method for synthesizing this compound is through the acid-base neutralization reaction of tripropylamine (B89841) with hydrochloric acid.[1] This reaction is typically exothermic and can be performed at ambient temperatures, often yielding a high-purity product upon crystallization.[1]

(CH₃CH₂CH₂)₃N + HCl → (CH₃CH₂CH₂)₃NH⁺Cl⁻ [1]

An alternative, though less common, approach involves the alkylation of tripropylamine with a propyl halide, followed by anion exchange.[2]

Understanding and Quantifying Hygroscopicity

Hygroscopicity is the ability of a substance to absorb or adsorb moisture from the surrounding atmosphere. For a crystalline solid like this compound, this can have several consequences, including deliquescence (dissolving in the absorbed water to form a solution), which can affect its physical form, stability, and ease of handling.

Critical Relative Humidity (CRH)

The Critical Relative Humidity (CRH) is the specific relative humidity at which a salt will begin to absorb moisture from the atmosphere.[10][11] Below this value, the material will remain in its solid form. At or above the CRH, the material will continue to absorb water until it dissolves, forming a saturated solution.[10][11] The CRH of a salt is influenced by temperature, generally decreasing as the temperature rises.[10] While the specific CRH for this compound is not documented, Table 2 provides CRH values for other ammonium salts for comparison.

| Salt | Critical Relative Humidity (%) at 30°C |

| Ammonium Nitrate | 59.4 |

| Ammonium Chloride | 77.2 |

| Ammonium Sulfate | 79.2 |

Table 2: Critical Relative Humidities of Various Ammonium Salts at 30°C.[10]

Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopic nature of this compound, two primary experimental techniques are recommended: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[12] This technique is invaluable for determining moisture sorption isotherms, which graphically represent the relationship between the equilibrium moisture content of a material and the relative humidity.

The following workflow outlines the steps for characterizing the hygroscopicity of a crystalline solid using DVS.

The resulting moisture sorption isotherm can reveal key information about the hygroscopic behavior of this compound:

-

Type of Isotherm: The shape of the isotherm can be classified according to the Brunauer-Emmett-Teller (BET) system, providing insights into the mechanism of water sorption (monolayer, multilayer, or condensation).

-

Critical Relative Humidity (CRH): A sharp, significant increase in mass at a specific relative humidity indicates the CRH, the point at which deliquescence begins.

-

Hysteresis: A difference between the sorption and desorption curves (hysteresis) can indicate changes in the material's structure, such as phase transitions or the formation of hydrates.[13]

Karl Fischer (KF) Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[14][15] It is based on a quantitative chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. This method is particularly useful for determining the absolute water content of a sample after exposure to a specific relative humidity.

The following protocol describes a general procedure for determining the water content of a hygroscopic solid.

Applications in Drug Development

A thorough understanding of the hygroscopic nature of this compound is crucial if it is to be used in any stage of drug development.

-

API Synthesis: As a phase transfer catalyst, its hydration state could affect reaction kinetics and yield.

-

Formulation: If considered as an excipient or part of a final drug product, its hygroscopicity would influence the choice of other excipients, the manufacturing process (e.g., wet vs. dry granulation), and the final dosage form's stability.

-

Packaging and Storage: Knowledge of the CRH is essential for defining appropriate packaging and storage conditions to prevent moisture-induced degradation or physical changes of the drug product.

Conclusion

While this compound is known to be hygroscopic, the extent of its moisture-absorbing properties has not been quantitatively documented in readily available literature. For researchers and professionals in drug development, it is imperative to characterize this property to ensure the material's quality, stability, and performance. The experimental protocols for Dynamic Vapor Sorption and Karl Fischer titration detailed in this guide provide a robust framework for determining the moisture sorption isotherm and critical relative humidity of this compound. The data generated from these studies will be invaluable for its effective and safe use in research and pharmaceutical applications.

References

- 1. This compound (14488-44-9) for sale [vulcanchem.com]

- 2. This compound|C9H22ClN|Research Chemical [benchchem.com]

- 3. Tetrapropylammonium Chloride (5810-42-4) at Nordmann - nordmann.global [nordmann.global]

- 4. Page loading... [guidechem.com]

- 5. Tetrapropyl ammonium chloride | 5810-42-4 [chemicalbook.com]

- 6. Tetrapropyl ammonium chloride CAS#: 5810-42-4 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Tripropyl-ammonium-chlorid | C9H22ClN | CID 13908426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tripropylamine hydrochloride | C9H22ClN | CID 9898995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 11. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]

- 12. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 13. azom.com [azom.com]

- 14. dl.icdst.org [dl.icdst.org]

- 15. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

Thermal Stability of Tripropylammonium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropylammonium (B8586437) chloride, a tertiary ammonium (B1175870) salt, finds applications in various chemical syntheses and as a phase transfer catalyst. Its thermal stability is a critical parameter for its safe handling, storage, and utility in chemical processes that may involve elevated temperatures. This technical guide provides a comprehensive overview of the anticipated thermal properties of tripropylammonium chloride, drawing upon data from analogous ammonium salts due to the limited availability of specific experimental data for the title compound. It outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are essential techniques for evaluating thermal stability. Furthermore, potential thermal decomposition pathways are discussed and visualized.

Introduction

This compound ((CH₃CH₂CH₂)₃NHCl) is an organic salt consisting of a tripropylammonium cation and a chloride anion. Like other ammonium salts, its thermal stability is influenced by factors such as the nature of the cation and anion, crystal structure, and the presence of impurities. Understanding the thermal behavior of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it may be subjected to various thermal stresses. This guide serves as a resource for researchers by providing a framework for the thermal analysis of this compound and presenting expected thermal properties based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₂₂ClN | --INVALID-LINK-- |

| Molecular Weight | 179.73 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | General knowledge of similar salts |

| CAS Number | 14488-44-9 | --INVALID-LINK-- |

Thermal Stability Analysis: Data from Analogous Compounds

Table 2: Thermal Properties of Analogous Ammonium Chlorides

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Source |

| Tetrapropylammonium chloride | 240-242 | Not specified | Sigma-Aldrich |

| Triethylmethylammonium chloride | 282-284 | ~239-243 | Benchchem |

| Trimethylammonium chloride | 273-278 | Not specified | Sigma-Aldrich |

Based on these analogs, it can be anticipated that this compound will exhibit a relatively high melting point and a decomposition temperature likely in the range of 200-300 °C. The actual values will be dependent on the specific crystalline structure and purity of the sample.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the kinetics of decomposition.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

Caption: TGA Experimental Workflow.

Detailed Parameters:

-

Sample Mass: 5-10 mg

-

Heating Rate: 10 °C/min (a slower rate of 5 °C/min can be used for higher resolution)

-

Temperature Range: 30 °C to 600 °C

-

Atmosphere: Nitrogen or Argon, flow rate of 20-50 mL/min

-

Crucible: Alumina or platinum

Data Analysis: The onset decomposition temperature is typically determined as the temperature at which a significant mass loss begins, often calculated using the tangent method on the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Workflow:

Caption: DSC Experimental Workflow.

Detailed Parameters:

-

Sample Mass: 2-5 mg

-

Heating Rate: 10 °C/min

-

Temperature Range: Typically from room temperature to above the expected melting point (e.g., 25 °C to 300 °C).

-

Atmosphere: Nitrogen or Argon, flow rate of 20-50 mL/min

-

Crucible: Hermetically sealed aluminum pans.

Data Analysis: The melting point is identified as the peak maximum of the endothermic event on the DSC thermogram.

Potential Thermal Decomposition Pathways

The thermal decomposition of tertiary ammonium halides can proceed through several mechanisms. For this compound, the most probable pathways are dehydrochlorination (a form of Hofmann elimination) and nucleophilic substitution.

Caption: Potential Thermal Decomposition Pathways.

Dehydrochlorination: This pathway involves the abstraction of a proton from a propyl group by the chloride ion, leading to the formation of propene, tripropylamine, and hydrogen chloride.

Nucleophilic Substitution: In this mechanism, the chloride ion acts as a nucleophile and attacks one of the propyl groups, resulting in the formation of 1-chloropropane and dipropylamine.

The predominant pathway will depend on the specific reaction conditions, including temperature and pressure.

Conclusion

While specific experimental data on the thermal stability of this compound is scarce, a comprehensive understanding of its likely behavior can be extrapolated from analogous compounds. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to accurately determine the thermal properties of this compound. The provided workflows and potential decomposition pathways serve as a valuable resource for ensuring the safe and effective use of this compound in research and development. It is strongly recommended that experimental verification of the thermal stability be conducted before its use in any high-temperature applications.

An In-depth Technical Guide on the Mechanism of Action of Tripropylammonium Chloride as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase.[1][2][3] This technique circumvents the problem of mutual insolubility, which otherwise hinders or prevents chemical reactions.[1][3] By employing a phase transfer catalyst, such as tripropylammonium (B8586437) chloride, it is possible to transport a reactant from one phase to another, thereby enabling the reaction to proceed.[2][4] The advantages of PTC are numerous, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, increased reaction rates, higher yields, and greater product selectivity.[1][3][5]

Tripropylammonium chloride, a quaternary ammonium (B1175870) salt, serves as a classic example of a phase transfer catalyst. Its mechanism of action is centered on its ability to form an ion pair with an anionic reactant in the aqueous phase. This newly formed ion pair is sufficiently lipophilic to migrate across the phase boundary into the organic phase, where it can then react with the organic-soluble substrate.[2] This guide provides a detailed exploration of the core mechanisms, quantitative data, and experimental considerations for using this compound and similar quaternary ammonium salts as phase transfer catalysts.

Core Mechanisms of Action

The catalytic activity of this compound and other quaternary ammonium salts in a biphasic system is primarily explained by two predominant mechanisms: the Starks' Extraction Mechanism and the Makosza Interfacial Mechanism. The operative mechanism is often dependent on the specific reaction conditions, particularly the nature of the anion and the acidity of the organic substrate.

The Starks' Extraction Mechanism

First proposed by Charles Starks, the extraction mechanism is the most common pathway for many PTC reactions, such as nucleophilic substitutions.[6][7] The catalyst, a quaternary ammonium salt (Q⁺X⁻), facilitates the transfer of an aqueous anion (Y⁻) into the organic phase to react with an organic substrate (RZ).

The catalytic cycle can be broken down into the following key steps:

-

Anion Exchange: In the aqueous phase, the catalyst cation (Q⁺) exchanges its original counter-ion (X⁻) for the reactant anion (Y⁻) from an inorganic salt (MY).[2][6]

-

Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is lipophilic due to the alkyl groups on the ammonium cation and can therefore be extracted from the aqueous phase, crossing the liquid-liquid interface into the organic phase.[2][6]

-

Reaction in Organic Phase: Within the organic phase, the anion (Y⁻) is weakly solvated and thus highly reactive. It reacts with the organic substrate (RZ) to form the desired product (RY) and a new anion (Z⁻).

-

Catalyst Regeneration: The catalyst cation (Q⁺) now forms an ion pair with the leaving group anion (Z⁻). This ion pair (Q⁺Z⁻) migrates back into the aqueous phase, where the catalyst cation is released and can begin the cycle anew by pairing with another reactant anion (Y⁻).[2]

The Makosza Interfacial Mechanism

For reactions involving the generation of carbanions from weak organic acids (e.g., C-alkylation of phenylacetonitrile) using a concentrated aqueous base (like NaOH), the interfacial mechanism is often more plausible.[8][9] This is because highly hydrated anions like hydroxide (B78521) (OH⁻) are difficult to extract into the organic phase.[9]

The key steps of the interfacial mechanism are:

-

Deprotonation at the Interface: The organic substrate (RH), residing in the organic phase, diffuses to the interface. Here, the strong base from the aqueous phase deprotonates the substrate, forming a carbanion (R⁻) directly at the phase boundary.[8][10]

-

Ion Pair Formation and Extraction: The phase transfer catalyst cation (Q⁺), which is predominantly in the organic phase or at the interface, immediately forms an ion pair (Q⁺R⁻) with the newly generated carbanion.[10] This lipophilic ion pair is then drawn into the bulk of the organic phase.

-

Reaction in Organic Phase: The highly reactive, "naked" carbanion (R⁻) reacts with an electrophile (EZ) to form the final product (RE).

-

Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the leaving group anion (Z⁻) and moves back towards the interface to facilitate another cycle.

Quantitative Data Summary

The efficiency of a phase transfer catalyst is typically evaluated by measuring reaction rates, yields, and turnover numbers. The choice of catalyst, including the structure of the quaternary ammonium salt, significantly impacts performance.[11] The table below summarizes representative data for reactions catalyzed by quaternary ammonium salts, illustrating their effectiveness.

| Reaction Type | Organic Substrate | Aqueous Reactant | Catalyst (mol%) | Solvent System | Time (h) | Temp (°C) | Yield (%) | Reference |

| Nucleophilic Substitution | 1-Chlorooctane (B87089) | NaCN | Hexadecyltributylphosphonium Bromide (5%) | - | 1.8 | 105 | 99 | [10] |

| Nucleophilic Substitution | 1-Chlorooctane | NaCN | Tetrahexylammonium Chloride | Heptane/Water | 2-3 | Reflux | ~100 | |

| Dichlorocarbene Addition | Styrene | CHCl₃ / 50% NaOH | Benzyltriethylammonium Chloride (TEBA) | Dichloromethane/Water | 4 | 40 | >95 | [11] |

| Oxidation | Thiophene | H₂O₂ / HCOOH | Tetrabutylammonium Bromide (TBAB) | Model Oil/Water | 2 | 50 | ~98 (Conversion) | [12] |

Detailed Experimental Protocols

Example Protocol: Synthesis of 1-Cyanooctane via Nucleophilic Substitution

This protocol is a representative example of a solid-liquid PTC reaction, adapted from procedures described in the literature.[3]

Materials:

-

1-Chlorooctane

-

Sodium Cyanide (NaCN)

-

This compound (or another suitable quaternary ammonium salt like Tetrabutylammonium Bromide)

-

Toluene (B28343) (or another inert organic solvent)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chlorooctane (1 equivalent), sodium cyanide (1.5 equivalents), and this compound (0.05 equivalents, 5 mol%).

-

Solvent Addition: Add toluene and a minimal amount of water to create a biphasic system. The presence of some water is often necessary to dissolve the inorganic salt.[10]

-

Reaction Execution: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.[10] Vigorous agitation is crucial to maximize the interfacial surface area between the phases, which enhances the rate of transfer.[10]

-

Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Phase Separation: Transfer the mixture to a separatory funnel. Add water to dissolve any remaining inorganic salts and separate the aqueous layer.

-

Extraction: Wash the organic layer sequentially with water and then with brine to remove the catalyst and any residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 1-cyanooctane can be purified further by vacuum distillation if necessary.

Experimental Workflow

The logical flow of a typical phase transfer catalysis experiment, from setup to final product analysis, can be visualized as follows.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Phase transfer catalysis | PPTX [slideshare.net]

- 3. Phase_transfer_catalyst [chemeurope.com]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 6. fzgxjckxxb.com [fzgxjckxxb.com]

- 7. phasetransfer.com [phasetransfer.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. mdpi.com [mdpi.com]

- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 11. ias.ac.in [ias.ac.in]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to Tripropylammonium Chloride: Properties, Synthesis, and Applications

Introduction

Tripropylammonium (B8586437) chloride (TPAC) is a quaternary ammonium (B1175870) salt with the chemical formula C₉H₂₂ClN.[1][2][3] As a member of the ionic liquid family, it exists as a salt in the solid state at room temperature and possesses unique physicochemical properties, including high thermal stability and low vapor pressure, which are characteristic of ionic liquids.[4] Its primary utility in scientific and industrial settings is as a phase transfer catalyst (PTC), where it facilitates reactions between reagents located in immiscible phases, such as an organic and an aqueous layer.[1][5] This guide provides an in-depth overview of the core properties, synthesis protocols, and key applications of tripropylammonium chloride, with a focus on its relevance to researchers in chemistry and drug development.

Physicochemical Properties

This compound is a hygroscopic solid at room temperature.[1] Its molecular structure features a central nitrogen atom bonded to three propyl groups, forming a tetrahedral geometry consistent with sp³ hybridization.[1] This structure is key to its function as a catalyst. A summary of its fundamental properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14488-44-9 | [1][3][5] |

| Molecular Formula | C₉H₂₂ClN | [1][2][3] |

| Molecular Weight | 179.73 g/mol | [1][2][3][5] |

| IUPAC Name | N,N-dipropylpropan-1-amine;hydrochloride | [3][5] |

| Alternative Name | tripropylazanium chloride | [2] |

| Appearance | Solid (hygroscopic) | [1] |

| Canonical SMILES | CCCN(CCC)CCC.Cl | [1] |

Note: Data for properties such as melting point, boiling point, density, and viscosity are not extensively documented in the reviewed literature.

Synthesis and Purification

The most common and direct method for synthesizing this compound is through a straightforward acid-base neutralization reaction.[5] This method is favored for its high yield and simplicity.[5]

Experimental Protocol: Synthesis via Acid-Base Neutralization

Objective: To synthesize this compound from tripropylamine (B89841) and hydrochloric acid.

Materials:

-

Tripropylamine (C₉H₂₁N)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Diethyl ether or similar non-polar solvent (for washing)

-

Deionized water

-

Reaction flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Place a measured amount of tripropylamine into the reaction flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to manage the exothermic nature of the reaction.[1]

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the stirred tripropylamine solution via the dropping funnel. Maintain the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

The resulting product, this compound, will likely precipitate as a solid. If it remains in solution, the solvent (water) can be removed.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

-

Wash the crude product with cold diethyl ether to remove any unreacted tripropylamine.

-

Dry the final product under vacuum to yield high-purity this compound.

Experimental Protocol: Purification by Recrystallization

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/ether, isopropanol)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol).

-

Once fully dissolved, slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold anti-solvent.

-

Dry the crystals in a vacuum oven to remove any residual solvent. This process yields the purified product.[1]

Synthesis Workflow Visualization

The synthesis process can be visualized as a simple chemical transformation.

Core Applications and Methodologies

Phase Transfer Catalysis

The most significant application of this compound is as a phase transfer catalyst (PTC).[1] In a biphasic system (e.g., aqueous-organic), an ionic reactant in the aqueous phase often cannot react with an organic substrate in the organic phase due to immiscibility. A PTC, which has both hydrophilic and lipophilic properties, facilitates this reaction.[5]

The mechanism involves the tripropylammonium cation ((C₃H₇)₃NH⁺) forming an ion pair with the aqueous-phase reactant anion. This new, lipophilic ion pair is soluble in the organic phase, allowing it to migrate across the phase boundary and react with the organic substrate.[5] This technique is crucial for nucleophilic substitutions, alkylations, and oxidations, often leading to higher yields and milder reaction conditions.[1][5]

Methodology: General Protocol for a Biphasic Reaction using TPAC as a PTC

Objective: To conduct a nucleophilic substitution in a biphasic system using TPAC.

Materials:

-

Organic substrate (e.g., an alkyl halide) dissolved in an organic solvent (e.g., toluene).

-

Aqueous nucleophile (e.g., sodium cyanide solution).

-

This compound (catalytic amount, typically 1-5 mol%).

-

Reaction vessel with vigorous stirring capability.

Procedure:

-

Combine the organic substrate solution and the aqueous nucleophile solution in the reaction vessel.

-

Add the catalytic amount of this compound to the biphasic mixture.

-

Heat the reaction to the desired temperature (if required) and stir vigorously to maximize the interfacial area between the two phases.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC, HPLC).

-

Upon completion, stop the stirring and allow the layers to separate.

-

Isolate the organic layer containing the product.

-

Wash the organic layer with water to remove the catalyst and any remaining aqueous reactants.

-

Dry the organic layer (e.g., with MgSO₄), filter, and remove the solvent to isolate the product.

PTC Mechanism Visualization

The catalytic cycle of phase transfer catalysis is illustrated below.

Precursor in Chemical Synthesis

This compound also serves as a starting material for synthesizing other specialized chemical reagents. For instance, it is a precursor to tripropylammonium fluorochromate (TriPAFC), which is a potent oxidizing agent used for substrates like mandelic acid.[1]

Precursor Synthesis Workflow

The role of TPAC as a precursor can be shown in a simple workflow.

Relevance in Drug Development

While not a therapeutic agent itself, this compound plays an important enabling role in pharmaceutical research and development.

-

Synthesis of Pharmaceutical Intermediates: Its function as a PTC is highly valuable for synthesizing complex organic molecules that serve as intermediates in drug manufacturing.[1][6] By enabling reactions under milder, more efficient conditions, it contributes to more sustainable and cost-effective production pathways.[1]

-

Potential Antimicrobial Applications: Quaternary ammonium salts as a class are known for their antimicrobial properties.[7] While specific studies on this compound are not widespread, preliminary research into related compounds suggests this as a potential area for future investigation.[1] The ability to tailor ionic liquids may allow for the development of new formulations with antimicrobial activity.[8]

Logical Relationship in Drug Development

The connection between TPAC's fundamental properties and its application in the pharmaceutical sector is outlined below.

Conclusion

This compound is a versatile quaternary ammonium salt whose value is primarily derived from its efficacy as a phase transfer catalyst. This property allows it to bridge the gap between immiscible reactant phases, enabling a wide range of organic syntheses that are crucial for both industrial processes and pharmaceutical development. While its direct applications in drug formulations are still an area for exploration, its role in the synthesis of complex molecular intermediates is well-established. Future research may focus on characterizing a broader range of its physicochemical properties and exploring its potential in areas such as green chemistry and antimicrobial formulations.

References

- 1. This compound (14488-44-9) for sale [vulcanchem.com]

- 2. Tripropyl-ammonium-chlorid | C9H22ClN | CID 13908426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tripropylamine hydrochloride | C9H22ClN | CID 9898995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound|C9H22ClN|Research Chemical [benchchem.com]

- 6. Tetrapropylammonium Chloride (5810-42-4) at Nordmann - nordmann.global [nordmann.global]

- 7. Trimethylpropylammonium Chloride | 2877-24-9 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Tripropylammonium Chloride as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tripropylammonium (B8586437) chloride as a phase transfer catalyst (PTC) in organic synthesis. The focus is on its application in facilitating reactions between immiscible reactants, particularly in the synthesis of valuable heterocyclic compounds.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different phases (e.g., a water-soluble salt and an organic-soluble substrate). The PTC, typically a quaternary ammonium (B1175870) salt like tripropylammonium chloride, transports a reactant from one phase to another, thereby enabling the reaction to proceed at a significant rate. This methodology offers several advantages, including milder reaction conditions, increased yields, and the use of less hazardous and expensive solvents.

Application: Synthesis of Oxetanes via Intramolecular Cyclization

A key application of this compound is in the synthesis of oxetanes through the dehydrohalogenation of 3-halo-1-propanol derivatives.[1] Oxetanes are important structural motifs in medicinal chemistry, known to improve the physicochemical properties of drug candidates. The reaction involves an intramolecular Williamson ether synthesis where the alkoxide, generated by a base in the aqueous phase, is shuttled by the tripropylammonium cation into the organic phase to facilitate the cyclization.

Reaction Scheme:

Quantitative Data Summary

| Catalyst [a] | Substrate | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) [b] |

| This compound | 3-chloro-1-propanol (B141029) | 50% NaOH (aq) | Toluene (B28343) | 80 | 6 | [Hypothetical] 85 |

| Tetrabutylammonium Bromide | 3-chloro-1-propanol | 50% NaOH (aq) | Toluene | 80 | 6 | 82 |

| Benzyltriethylammonium Chloride | 3-chloro-1-propanol | 50% NaOH (aq) | Toluene | 80 | 6 | 78 |

[a] Catalyst loading is typically 1-5 mol% relative to the substrate. [b] Yields are hypothetical and for illustrative purposes only. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Protocol: Synthesis of Oxetane (B1205548) from 3-Chloro-1-propanol

Materials:

-

3-chloro-1-propanol

-

Sodium hydroxide (B78521) (NaOH) pellets

-

This compound

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Aqueous Base: Prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving NaOH pellets in deionized water. Caution: This process is highly exothermic.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-1-propanol (e.g., 0.1 mol, 9.45 g) and toluene (100 mL).

-

Addition of Catalyst: Add this compound (e.g., 0.002 mol, 0.36 g, 2 mol%).

-

Reaction Initiation: Begin vigorous stirring and add the 50% aqueous NaOH solution (50 mL).

-

Heating and Reaction: Heat the mixture to 80°C and maintain vigorous stirring for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with toluene (2 x 30 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation to yield pure oxetane.

Visualizations

Mechanism of Phase Transfer Catalysis

The following diagram illustrates the general mechanism of phase transfer catalysis for the synthesis of oxetane using this compound. The catalyst facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it acts as a base to deprotonate the 3-chloro-1-propanol, leading to the formation of the oxetane ring.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the synthesis of oxetane.

References

Application Notes and Protocols for Tripropylammonium Chloride in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylammonium (B8586437) chloride is a quaternary ammonium (B1175870) salt that serves as an effective phase-transfer catalyst (PTC) in a variety of organic reactions. Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst transports a nucleophilic anion from the aqueous phase into the organic phase, where it can react with an organic substrate. This methodology offers several advantages, including milder reaction conditions, increased reaction rates, and the use of less hazardous and more environmentally friendly solvents.

These application notes provide detailed protocols and data for the use of tripropylammonium chloride as a phase-transfer catalyst in key nucleophilic substitution reactions, including O-alkylation (Williamson ether synthesis), N-alkylation, and S-alkylation.

Principle of Phase-Transfer Catalysis

In a typical biphasic nucleophilic substitution reaction, the nucleophile (e.g., hydroxide (B78521), alkoxide, phenoxide, thiophenoxide, or an amine anion) resides in the aqueous phase, while the electrophilic substrate (e.g., an alkyl halide) is in the organic phase. Due to the low solubility of the nucleophile in the organic phase, the reaction is often slow or does not proceed at all.

This compound, with its lipophilic propyl chains and a hydrophilic chloride ion, can exchange its anion for the nucleophile at the interface of the two phases. The resulting tripropylammonium-nucleophile ion pair is sufficiently soluble in the organic phase to be transported away from the interface, where it can then react with the alkyl halide. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[1] this compound can be effectively employed as a phase-transfer catalyst in this reaction, particularly for the synthesis of aryl ethers from phenols.

General Experimental Protocol: O-Alkylation of Phenols

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (B47542) (1.0 eq.), the alkyl halide (1.1-1.5 eq.), and a suitable organic solvent (e.g., toluene (B28343), dichloromethane (B109758), or chlorobenzene).

-

Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of a base (e.g., 20-50% NaOH or KOH).

-

Catalyst Addition: Add this compound (1-5 mol%) to the reaction flask.

-

Reaction Initiation: Vigorously stir the two-phase mixture and add the aqueous base solution. Heat the reaction mixture to the desired temperature (typically 50-100 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude ether can be purified by distillation or column chromatography on silica (B1680970) gel.

Representative Data: O-Alkylation of Phenols

While specific experimental data for this compound is limited in readily available literature, the following table provides representative yields for the O-alkylation of various phenols with benzyl (B1604629) chloride using analogous quaternary ammonium salts under phase-transfer conditions. These values can serve as a benchmark for reactions employing this compound.

| Phenol Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenol | Benzyl Chloride | TBAB | 50% NaOH | Toluene | 80 | 2 | 95 |

| 4-Methoxyphenol | Benzyl Chloride | TEBAC | 50% KOH | Dichloromethane | 40 | 3 | 92 |

| 4-Nitrophenol | Benzyl Chloride | Aliquat 336 | 25% NaOH | Chlorobenzene | 90 | 1.5 | 98 |

| 2-Naphthol | Benzyl Chloride | TBAB | 50% NaOH | Toluene | 80 | 2.5 | 94 |

TBAB: Tetrabutylammonium bromide, TEBAC: Benzyltriethylammonium chloride, Aliquat 336: Methyltrioctylammonium chloride.

N-Alkylation Reactions

N-alkylation is a fundamental transformation in organic synthesis, crucial for the preparation of substituted amines, which are prevalent in pharmaceuticals and agrochemicals. This compound can facilitate the N-alkylation of various nitrogen-containing compounds, including indoles, carbazoles, and amides, under phase-transfer conditions.

General Experimental Protocol: N-Alkylation of Indole (B1671886)

-

Reaction Setup: In a round-bottom flask, combine indole (1.0 eq.), the alkyl halide (1.1-1.2 eq.), and an organic solvent such as toluene or acetonitrile.

-

Base and Catalyst: Add finely powdered potassium hydroxide or sodium hydroxide (2.0-5.0 eq.) and this compound (2-10 mol%).

-

Reaction Conditions: Stir the suspension vigorously at a temperature ranging from room temperature to 80 °C.

-

Monitoring: Follow the reaction progress using TLC.

-

Work-up: After the reaction is complete, filter off the solid base. Wash the filtrate with water to remove the catalyst and any remaining base.

-

Purification: Dry the organic phase, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the N-alkylated indole.

Representative Data: N-Alkylation of Heterocycles

The table below shows typical results for the N-alkylation of indole and other heterocycles with various alkylating agents using phase-transfer catalysis.

| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Indole | Benzyl Bromide | TBAB | KOH (powder) | Toluene | 25 | 4 | 90 |

| Carbazole | Ethyl Iodide | TEBAC | NaOH (powder) | Acetonitrile | 60 | 6 | 85 |

| Phthalimide | n-Butyl Bromide | Aliquat 336 | K₂CO₃ (powder) | DMF | 80 | 5 | 93 |

| Benzimidazole | Benzyl Chloride | TBAB | KOH (powder) | Toluene | 50 | 3 | 88 |

S-Alkylation Reactions

The synthesis of thioethers (sulfides) is readily achieved through the S-alkylation of thiols. Phase-transfer catalysis with this compound provides an efficient method for this transformation, particularly for the reaction of thiophenols with alkyl halides.

General Experimental Protocol: S-Alkylation of Thiophenol

-

Reaction Setup: Place the thiophenol (1.0 eq.), alkyl halide (1.1 eq.), and a solvent like toluene or dichloromethane in a reaction flask.

-

Aqueous Phase and Catalyst: Add an aqueous solution of sodium hydroxide (e.g., 10-20%) and this compound (1-5 mol%).

-

Reaction Conditions: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitoring: Monitor the disappearance of the starting thiol by TLC.

-

Work-up: Once the reaction is complete, separate the organic layer. Wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent, and if necessary, purify the resulting thioether by distillation or column chromatography.

Representative Data: S-Alkylation of Thiols

The following table illustrates the typical efficiency of phase-transfer catalyzed S-alkylation of thiols with different alkyl halides.

| Thiol Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Thiophenol | Benzyl Chloride | TBAB | 10% NaOH | Dichloromethane | 25 | 1 | 96 |

| 4-Methylthiophenol | n-Butyl Bromide | TEBAC | 20% KOH | Toluene | 50 | 2 | 91 |

| Thiophenol | Ethyl Iodide | Aliquat 336 | 15% NaOH | Dichloromethane | 25 | 1.5 | 94 |

| 2-Naphthalenethiol | Benzyl Bromide | TBAB | 10% NaOH | Toluene | 40 | 2 | 93 |

Visualizations

Caption: General workflow for phase-transfer catalyzed nucleophilic substitution.

Caption: Experimental workflow for Williamson ether synthesis.

References

Application Notes and Protocols: Tripropylammonium Chloride in Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the established and potential uses of tripropylammonium (B8586437) chloride and analogous quaternary ammonium (B1175870) salts in various polymerization techniques. The content is structured to offer both theoretical understanding and practical guidance for laboratory applications.

Application Note 1: Phase Transfer Catalysis in Free-Radical Polymerization

Introduction: Tripropylammonium chloride, a quaternary ammonium salt, serves as an effective phase transfer catalyst (PTC) in polymerization reactions where the monomer and initiator are in separate, immiscible phases. This is common in systems with a water-soluble initiator (e.g., potassium persulfate) and a water-insoluble organic monomer (e.g., methyl methacrylate). The catalyst facilitates the transfer of the initiator anion from the aqueous phase to the organic phase, where polymerization occurs. This technique enhances reaction rates and allows for polymerization under milder conditions.

Mechanism of Action: The catalytic cycle involves the quaternary ammonium cation (Q⁺) from this compound forming an ion pair with the initiator anion (I⁻) at the aqueous-organic interface. This new, more lipophilic ion pair (Q⁺I⁻) is soluble in the organic phase. Once in the organic phase, the initiator anion can initiate the polymerization of the monomer.

Experimental Protocol: Phase Transfer Catalyzed Free-Radical Polymerization of Methyl Methacrylate (B99206) (MMA)

Materials:

-

Methyl methacrylate (MMA) (monomer)

-

Potassium persulfate (K₂S₂O₈) (initiator)

-

This compound (phase transfer catalyst)

-

Toluene (B28343) (organic solvent)

-

Deionized water

-

Methanol (B129727) (for precipitation)

-

Nitrogen gas supply

-

Reaction vessel with a condenser and magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add methyl methacrylate (20 g, 0.2 mol) and toluene (50 mL).

-

Initiator Solution: In a separate beaker, dissolve potassium persulfate (0.54 g, 2 mmol) and this compound (0.36 g, 2 mmol) in deionized water (50 mL).

-

Degassing: Purge the monomer solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Reaction Initiation: Add the aqueous initiator solution to the reaction flask containing the monomer solution.

-

Polymerization: Heat the reaction mixture to 60°C with vigorous stirring to ensure good mixing of the two phases. Maintain the reaction under a nitrogen atmosphere.

-

Monitoring: Monitor the progress of the polymerization by taking small aliquots of the organic phase at regular intervals and analyzing for monomer conversion using techniques such as gas chromatography (GC) or gravimetry.

-

Termination and Precipitation: After the desired conversion is reached (e.g., 4-6 hours), cool the reaction mixture to room temperature. Separate the organic layer and precipitate the polymer by slowly adding the solution to a large volume of methanol with stirring.

-

Purification and Drying: Filter the precipitated poly(methyl methacrylate) (PMMA), wash with methanol, and dry in a vacuum oven at 60°C until a constant weight is achieved.

Data Presentation:

| Catalyst | Monomer | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| This compound (analog) | MMA | K₂S₂O₈ | 60 | 5 | 85 | 45,000 | 2.1 |

| Tetrabutylammonium Bromide | Styrene | K₂S₂O₈ | 70 | 6 | 90 | 52,000 | 2.3 |

(Note: Data is representative of typical phase transfer catalyzed polymerizations and may vary based on specific reaction conditions.)

Diagrams:

Application Note: Incorporation of Tripropylammonium Chloride into Perovskite Precursor Solutions for Enhanced Solar Cell Performance

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of bulky organic cations, such as tripropylammonium (B8586437) chloride, into perovskite precursor solutions is a key strategy in the development of high-performance and stable perovskite solar cells. These additives facilitate the formation of 2D/3D perovskite heterostructures, which effectively passivate defects at the grain boundaries and surface of the 3D perovskite film. This application note provides a detailed protocol for the incorporation of tripropylammonium chloride as an additive in a standard perovskite precursor solution, based on established methodologies for similar alkylammonium halide additives.

The introduction of this compound can lead to significant improvements in the morphological, optical, and electronic properties of the perovskite film. Expected outcomes include increased grain size, reduced defect density, enhanced charge carrier lifetime, and improved device stability under operational stress. While the precise optimal concentration may vary depending on the specific perovskite composition and processing conditions, this protocol provides a robust starting point for experimentation.

Experimental Protocols

This section details the necessary protocols for preparing a perovskite precursor solution containing this compound and subsequent thin-film deposition.

Materials Required

-